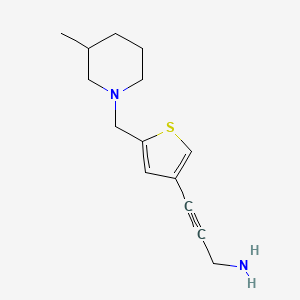
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, a piperidine moiety, and a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Attachment of the Propynylamine Group: The final step involves the coupling of the piperidine-thiophene intermediate with a propynylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts to form saturated derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophilic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds such as fentanyl analogues, which contain piperidine moieties, are known for their potent biological activities.
Uniqueness
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, a piperidine moiety, and a propynylamine group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Biological Activity
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a piperidine moiety, and an alkyne functional group. Its molecular formula is C14H20N2S, with a molecular weight of approximately 248.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and ion channels, which could lead to therapeutic applications in treating diseases such as cancer and infections.
Antimicrobial and Anticancer Properties
Recent research indicates that compounds similar to this compound display significant antimicrobial and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines, suggesting a potential role in drug development targeting these conditions .
Structure–Activity Relationship (SAR)
The unique combination of structural elements within 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amines contributes to its biological activity. The presence of the thiophene ring enhances electron delocalization, which can influence the compound's reactivity and binding affinity to biological targets .
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(4-Methylpiperidinyl)-thiophen | Contains piperidine and thiophene | Antidepressant activity |
| 5-(Methylthio)-2-thiophenecarboxylic acid | Thiophene ring with carboxylic acid | Anti-inflammatory properties |
| N-(4-Pyridyl)-N'-phenylurea | Urea derivative with pyridine | Anticancer activity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the piperidine moiety or the alkyne functional group could enhance potency against specific targets .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of structurally related compounds against common bacterial pathogens. The results indicated significant inhibition zones in agar diffusion tests, highlighting the potential of these compounds as novel antimicrobial agents .
Drug Development
Given its promising biological activities, this compound is being explored for its potential in drug development. Researchers are investigating its efficacy as a lead compound for creating new therapeutic agents targeting specific diseases, including cancer and bacterial infections.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential bioactive properties. Its synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring through methods such as the Gewald reaction.
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
3-[5-[(3-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C14H20N2S/c1-12-4-3-7-16(9-12)10-14-8-13(11-17-14)5-2-6-15/h8,11-12H,3-4,6-7,9-10,15H2,1H3 |
InChI Key |
ZEBHXEOMBVEEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















